Dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane
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Overview
Description
Dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane is a chemical compound that belongs to the class of organophosphorus compounds It features a phosphane group attached to an indene ring, which is further substituted with a trimethylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the interaction of a chlorophosphine with a Grignard reagent, which provides a convenient route to the desired phosphane compound . The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the stannyl group.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphane group would yield a phosphine oxide, while substitution of the trimethylstannyl group could result in a variety of functionalized indene derivatives.
Scientific Research Applications
Dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where its unique structure can influence the reactivity and selectivity of metal complexes.
Biology: The compound can be employed in the synthesis of biologically active molecules, serving as a building block for drug development and other bioactive compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the design of novel pharmaceuticals.
Industry: It may be used in the development of new materials with specific properties, such as polymers and advanced composites.
Mechanism of Action
The mechanism by which dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane exerts its effects involves its interaction with molecular targets and pathways. The phosphane group can coordinate with metal centers, influencing catalytic processes and facilitating various chemical transformations. The trimethylstannyl group can also participate in organometallic reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane include other organophosphorus compounds with different substituents on the indene ring or variations in the phosphane group. Examples include:
- Dimethyl[2-methyl-1-(trimethylsilyl)-1H-inden-3-yl]phosphane
- Dimethyl[2-methyl-1-(trimethylgermyl)-1H-inden-3-yl]phosphane
Uniqueness
What sets this compound apart is the presence of the trimethylstannyl group, which imparts unique reactivity and properties compared to its silicon and germanium analogs. This makes it particularly valuable in specific catalytic and synthetic applications where the stannyl group plays a crucial role.
Properties
CAS No. |
675882-01-6 |
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Molecular Formula |
C15H23PSn |
Molecular Weight |
353.03 g/mol |
IUPAC Name |
dimethyl-(2-methyl-3-trimethylstannyl-3H-inden-1-yl)phosphane |
InChI |
InChI=1S/C12H14P.3CH3.Sn/c1-9-8-10-6-4-5-7-11(10)12(9)13(2)3;;;;/h4-8H,1-3H3;3*1H3; |
InChI Key |
USFTYKDHDNOGET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C1[Sn](C)(C)C)P(C)C |
Origin of Product |
United States |
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